1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Elucidation Chemical synthesis and structural elucidation of compounds structurally similar to "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione" have been reported. For instance, bromophenol C-N coupled with diketopiperazine isolated from marine red alga Symphyocladia latiuscula, highlighted the importance of spectroscopic analysis, including high-resolution mass spectroscopy and 1 and 2-dimensional NMR techniques, in determining compound structures (Xu et al., 2012). This underscores the potential for detailed chemical synthesis and structural analysis in exploring the properties and applications of "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione".
Biological Activity Compounds with structures related to "1-(3-Chlorobenzyl)-4-(4-methylbenzyl)-1,4-dihydropyrazine-2,3-dione" have been studied for their biological activities. For example, new cyclic dipeptides showing cytotoxic activity against sea urchin embryos were isolated from the actinobacterium Streptomyces sp., suggesting potential research applications in cytotoxicity and bioactive compound discovery (Sobolevskaya et al., 2008).
Material Science and Photophysical Properties Research on dihydropyrazines and related compounds also extends to material science, where their photophysical properties are of interest. The synthesis, structure, and reactivity of an antiaromatic, 2,5-dicarboxy-stabilized 1,4-dihydropyrazine demonstrated the potential for these compounds in developing materials with unique optical and electronic properties (Brook et al., 1992).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-5-7-15(8-6-14)12-21-9-10-22(19(24)18(21)23)13-16-3-2-4-17(20)11-16/h2-11H,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNDTAUIFWDHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.